RS-61756-007

Description

Properties

CAS No. |

121571-14-0 |

|---|---|

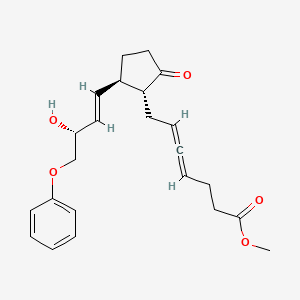

Molecular Formula |

C23H28O5 |

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl 7-[(1R,2R)-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate |

InChI |

InChI=1S/C23H28O5/c1-27-23(26)12-8-3-2-7-11-21-18(14-16-22(21)25)13-15-19(24)17-28-20-9-5-4-6-10-20/h3-7,9-10,13,15,18-19,21,24H,8,11-12,14,16-17H2,1H3/b15-13+/t2?,18-,19+,21+/m0/s1 |

InChI Key |

YLIAAYCEDYLESX-KNKVBBEHSA-N |

Isomeric SMILES |

COC(=O)CCC=C=CC[C@@H]1[C@H](CCC1=O)/C=C/[C@H](COC2=CC=CC=C2)O |

Canonical SMILES |

COC(=O)CCC=C=CCC1C(CCC1=O)C=CC(COC2=CC=CC=C2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

methyl-9-oxo 15-hydroxy-16-phenoxy-17,18,19,20-tetranorprosta-4,5,13-trienoate RS 61756-007 RS-61756-007 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of RS-61756-007

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-61756-007 is a potent and selective thromboxane A2 receptor (TP receptor) agonist. Its mechanism of action is centered on the activation of the G-protein coupled TP receptor, initiating a signaling cascade that leads to various physiological responses, most notably platelet aggregation and smooth muscle contraction. This document provides a comprehensive overview of the mechanism of action of this compound, including its receptor selectivity, signaling pathway, and functional effects. Detailed experimental protocols for assays used to characterize this compound are also provided, along with quantitative data to support its pharmacological profile.

Introduction

This compound, chemically defined as methyl-9-oxo, 15α-hydroxy, 16-phenoxy, 17,18,19,20-tetranor prosta 4,5,13(E)trienoate, 4,5,6 (R), 8(R), is a synthetic prostanoid analogue. It has been identified as a highly potent agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. The activity profile of this compound is comparable to U46619, a well-characterized and stable TXA2 mimetic. The agonistic effects of this compound at the TP receptor are competitively antagonized by selective TP receptor antagonists such as SQ 29,548. This technical guide will delve into the molecular mechanisms underlying the activity of this compound.

Receptor Selectivity and Potency

The pharmacological activity of this compound has been assessed in vitro across a panel of prostanoid receptors, including the thromboxane (TP), prostaglandin D2 (DP), prostaglandin E2 (EP1, EP2), prostaglandin F2α (FP), and prostacyclin (IP) receptors.

Table 1: In Vitro Potency of this compound at Prostanoid Receptors

| Receptor | Agonist Activity (pEC50) | Notes |

| TP | Potent Agonist | Activity comparable to U46619. |

| FP | Minor Agonist Activity | Less potent than at the TP receptor. |

| DP | No significant activity | |

| EP1 | No significant activity | |

| EP2 | No significant activity | |

| IP | No significant activity |

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Data is based on the characterization of this compound as a potent and selective TP agonist.

Table 2: Comparative Potency of TP Receptor Agonists

| Compound | Agonist Activity (EC50) |

| This compound | Comparable to U46619 |

| U46619 | ~35 nM (for platelet shape change)[1][2] |

EC50 is the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 3: Antagonism of this compound Action

| Antagonist | Antagonist Potency (pA2) | Notes |

| SQ 29,548 | ~8.2 - 9.1 (against U46619)[3] | The actions of this compound are antagonized in a similar manner to U46619. |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires the doubling of the agonist concentration to produce the same effect.

Signaling Pathway of this compound

As an agonist of the TP receptor, this compound initiates a well-defined intracellular signaling cascade upon binding. The TP receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq and Gα12/13.

Signaling Pathway Diagram ```dot digraph "RS-61756-007_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.1,0.1"];

// Nodes RS61756 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TP_Receptor [label="TP Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gαq", fillcolor="#FBBC05", fontcolor="#202124"]; G1213 [label="Gα12/13", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release\n(from ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RhoGEF [label="RhoGEF", fillcolor="#FBBC05", fontcolor="#202124"]; RhoA [label="RhoA", fillcolor="#FBBC05", fontcolor="#202124"]; ROCK [label="ROCK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MLCP_inhibition [label="MLCP Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Platelet_Aggregation [label="Platelet Aggregation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Smooth_Muscle_Contraction [label="Smooth Muscle\nContraction", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RS61756 -> TP_Receptor [arrowhead=vee, color="#4285F4"]; TP_Receptor -> Gq [arrowhead=vee, color="#EA4335"]; TP_Receptor -> G1213 [arrowhead=vee, color="#EA4335"]; Gq -> PLC [arrowhead=vee, color="#FBBC05"]; PLC -> PIP2 [label="hydrolyzes", arrowhead=odot, style=dashed, fontcolor="#5F6368"]; PIP2 -> IP3 [arrowhead=vee, style=dashed, color="#34A853"]; PIP2 -> DAG [arrowhead=vee, style=dashed, color="#34A853"]; IP3 -> Ca_release [arrowhead=vee, color="#34A853"]; DAG -> PKC [arrowhead=vee, color="#34A853"]; G1213 -> RhoGEF [arrowhead=vee, color="#FBBC05"]; RhoGEF -> RhoA [arrowhead=vee, color="#FBBC05"]; RhoA -> ROCK [arrowhead=vee, color="#FBBC05"]; ROCK -> MLCP_inhibition [arrowhead=vee, color="#EA4335"]; Ca_release -> Platelet_Aggregation [arrowhead=vee, color="#4285F4"]; PKC -> Platelet_Aggregation [arrowhead=vee, color="#EA4335"]; MLCP_inhibition -> Smooth_Muscle_Contraction [arrowhead=vee, color="#EA4335"]; }

Caption: Workflow for the in vitro platelet aggregation assay.

Methodology:

-

Blood Collection: Whole human blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells. The supernatant (PRP) is carefully collected.

-

Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g).

-

Aggregation Measurement: A sample of the adjusted PRP is placed in a cuvette with a stir bar in an aggregometer, which measures light transmittance. The sample is pre-warmed to 37°C.

-

Agonist Addition: A baseline light transmittance is established. A known concentration of this compound is then added to the PRP, and the change in light transmittance is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

Data Analysis: The maximum aggregation percentage is determined for a range of this compound concentrations. This data is used to construct a dose-response curve and calculate the EC50 value. For antagonist studies, PRP is pre-incubated with the antagonist (e.g., SQ 29,548) before the addition of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the TP receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the TP receptor (e.g., from human platelets or a recombinant cell line) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., Tris-HCl with MgCl2).

-

Competition Binding: A constant concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The specific binding of the radioligand is plotted against the concentration of this compound. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of this compound for the TP receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and selective agonist of the thromboxane A2 (TP) receptor. Its mechanism of action involves the activation of Gαq and Gα12/13-mediated signaling pathways, leading to increased intracellular calcium, activation of protein kinase C, and inhibition of myosin light chain phosphatase. These signaling events culminate in the physiological responses of platelet aggregation and smooth muscle contraction. The pharmacological profile of this compound makes it a valuable tool for studying the roles of the TP receptor in health and disease.

References

- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological actions of SQ 29,548, a novel selective thromboxane antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prostaglandin Analogs for Ocular Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of prostaglandin analogs, a class of drugs that are a cornerstone in the management of glaucoma and ocular hypertension. Due to the absence of the specific compound "RS-61756-007" in publicly available scientific literature, this document focuses on the well-established class of prostaglandin F2α (PGF2α) analogs. The information presented herein is intended to support research, discovery, and development efforts in ophthalmology.

Introduction to Prostaglandin Analogs

Prostaglandin analogs are synthetic derivatives of naturally occurring prostaglandins that are highly effective in lowering intraocular pressure (IOP), the primary risk factor for the progression of glaucoma.[1][2] Their introduction into clinical practice revolutionized the medical management of glaucoma due to their potent IOP-lowering effects, once-daily dosing regimen, and favorable systemic safety profile.[3] Commonly prescribed prostaglandin analogs include latanoprost, travoprost, bimatoprost, and tafluprost.[2]

Mechanism of Action

The primary mechanism by which prostaglandin analogs reduce IOP is by increasing the uveoscleral outflow of aqueous humor, a pathway that is independent of the conventional trabecular meshwork pathway.[4] This is achieved through the activation of prostanoid FP receptors located in the ciliary muscle and other ocular tissues.[2]

Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the uveoscleral pathway, which in turn reduces the resistance to aqueous humor outflow and lowers IOP.[5]

Signaling Pathway

The binding of a prostaglandin analog to the FP receptor triggers the activation of Gq/11 proteins. This leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG activate protein kinase C (PKC), which then phosphorylates downstream targets involved in the regulation of extracellular matrix remodeling and cellular relaxation.

Quantitative Data

The following tables summarize key quantitative data for commonly studied prostaglandin analogs.

Table 1: Receptor Binding Affinity and Potency

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

| PGF2α | ~1[6] | 9 - 140[7] |

| Latanoprost Acid | Similar to PGF2α[6] | Data not readily available |

| Travoprost Acid | Similar to PGF2α[6] | Data not readily available |

| Bimatoprost | Weaker than PGF2α at FP receptor[6] | Data not readily available |

| Fluprostenol | Similar to PGF2α[6] | Data not readily available |

Note: Binding affinities and functional potencies can vary depending on the specific assay conditions and cell types used.

Table 2: Clinical Efficacy in Lowering Intraocular Pressure (IOP)

| Prostaglandin Analog | Concentration | Mean IOP Reduction from Baseline | Reference |

| Latanoprost | 0.005% | 7.00 ± 3.64 mmHg (at 1 month) | [3] |

| 7.25 ± 3.80 mmHg (at 6 months) | [3] | ||

| Travoprost | 0.004% | 7.07 ± 3.87 mmHg (at 1 month) | [3] |

| 6.95 ± 3.64 mmHg (at 6 months) | [3] | ||

| Bimatoprost | 0.03% | 7.49 ± 4.57 mmHg (at 1 month) | [3] |

| 7.93 ± 3.81 mmHg (at 6 months) | [3] |

Data are presented as mean ± standard deviation.

Experimental Protocols

This section outlines general methodologies for key experiments used in the research and development of prostaglandin analogs.

Measurement of Intraocular Pressure in Rabbits

This protocol describes a common in vivo model for assessing the IOP-lowering effects of prostaglandin analogs.

Methodology:

-

Animal Model: New Zealand White rabbits are commonly used.[8] Animals should be acclimated to the laboratory environment before the experiment.

-

Baseline IOP Measurement: Baseline IOP is measured in both eyes of each rabbit using a calibrated tonometer, such as a Tono-Pen or a pneumatonometer.[9][10]

-

Drug Administration: A single drop of the test prostaglandin analog solution is administered topically to one eye, while the contralateral eye receives the vehicle as a control.

-

Post-Treatment IOP Measurement: IOP is measured in both eyes at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).[8]

-

Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP-lowering effect of the prostaglandin analog compared to the vehicle.

Uveoscleral Outflow Measurement

This protocol outlines a method to quantify changes in uveoscleral outflow, the primary mechanism of action for prostaglandin analogs.

Methodology:

-

Tracer Infusion: A fluorescent or radiolabeled tracer is infused into the anterior chamber of the eye of an anesthetized animal.

-

Tracer Distribution: The tracer is allowed to distribute and exit the eye through both the conventional and uveoscleral outflow pathways for a defined period.

-

Tissue Dissection and Measurement: After the infusion period, the animal is euthanized, and the ocular tissues (including the iris, ciliary body, choroid, and sclera) are carefully dissected.

-

Quantification: The amount of tracer in each tissue compartment is quantified using fluorometry or scintillation counting.

-

Calculation: Uveoscleral outflow is calculated as the total amount of tracer recovered from the uveal and scleral tissues, expressed as a percentage of the total infused tracer or as a flow rate (μL/min).

In Vitro FP Receptor Activation Assay (cAMP Assay)

This protocol describes a cell-based assay to determine the functional activity of prostaglandin analogs at the FP receptor. While the primary signaling pathway for the FP receptor is through Gq, some studies also investigate potential Gs or Gi coupling, which would modulate cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human FP receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

-

Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of the test prostaglandin analog or a known FP receptor agonist (positive control) and a vehicle (negative control).

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit, such as a LANCE Ultra cAMP kit or a similar HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assay.[11][12] These assays typically involve cell lysis followed by the detection of cAMP through a competitive binding reaction.

-

Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the compound concentration. The EC50 value, representing the concentration of the compound that produces 50% of the maximal response, is calculated to determine the potency of the prostaglandin analog.

Conclusion

Prostaglandin analogs remain a critical class of therapeutic agents for the management of glaucoma. A thorough understanding of their mechanism of action, pharmacological properties, and the experimental methodologies used for their evaluation is essential for the continued development of novel and improved therapies for ocular diseases. This guide provides a foundational resource for researchers and drug development professionals working in this important field.

References

- 1. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Currently available Prostanoids for the Treatment of Glaucoma and Ocular Hypertension: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma [frontiersin.org]

- 4. Update on the Mechanism of Action of Topical Prostaglandins for Intraocular Pressure Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Portico [access.portico.org]

- 10. Measurement of rabbit intraocular pressure with the Tono-Pen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: RS-61756-007, a Potent Thromboxane Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-61756-007 is a potent and selective thromboxane receptor (TP) agonist. Chemically identified as methyl-9-oxo, 15α-hydroxy, 16-phenoxy, 17,18,19,20-tetranorprosta-4,5,13(E)-trienoate, its pharmacological profile is comparable to the well-characterized TP agonist U46619. As a TP agonist, this compound plays a crucial role in activating signaling pathways that are pivotal in various physiological and pathophysiological processes, including platelet aggregation and smooth muscle contraction. The effects of this compound can be effectively antagonized by selective TP receptor antagonists such as SQ 29,548. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and the associated signaling pathways of this compound, supported by comparative quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

IUPAC Name: methyl-9-oxo, 15α-hydroxy, 16-phenoxy, 17,18,19,20-tetranorprosta-4,5,13(E)-trienoate

Mechanism of Action

This compound functions as a selective agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.

There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. These isoforms are largely identical, differing primarily in their C-terminal cytoplasmic tails. This structural difference can lead to coupling with different G-proteins and subsequent activation of distinct downstream signaling pathways.

Signaling Pathways

Activation of the TP receptor by this compound primarily leads to the stimulation of Gq and G13 G-proteins.

-

Gq Pathway: The activation of Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG are critical for downstream cellular responses such as platelet aggregation and smooth muscle contraction.

-

G13 Pathway: Coupling of the activated TP receptor to G13 initiates the activation of the small GTPase Rho. Rho kinase (ROCK) activation leads to the inhibition of myosin light chain phosphatase, promoting a state of sustained smooth muscle contraction.

Caption: Thromboxane Receptor Signaling Pathway initiated by this compound.

Quantitative Data

While specific quantitative data for this compound is not publicly available, its activity is reported to be similar to U46619, a well-studied TP agonist. The following tables provide data for U46619 and the TP antagonist SQ 29,548 for comparative purposes.

Table 1: Biological Activity of TP Receptor Agonist U46619

| Assay | Species | Tissue/Cell Type | Endpoint | Value |

| Receptor Binding | Human | Platelets | Kd | 43 nM |

| Functional Assay | Human | Platelets | EC50 (Aggregation) | 163 ± 21 nM |

| Functional Assay | Spontaneously Hypertensive Rats | Vascular Smooth Muscle Cells | Kd (High affinity) | 2.3 ± 0.6 nmol/L |

| Functional Assay | Spontaneously Hypertensive Rats | Vascular Smooth Muscle Cells | Kd (Low affinity) | 1.4 ± 0.5 µmol/L |

Table 2: Biological Activity of TP Receptor Antagonist SQ 29,548

| Assay | Species | Tissue/Cell Type | Endpoint | Value |

| Receptor Binding | Human | Platelets (soluble receptors) | Ki | 39.7 ± 4.3 nM |

| Functional Assay | Human | Platelets | IC50 (vs. U46619-induced aggregation) | 0.06 µM |

| Functional Assay | Rat/Guinea Pig | Smooth Muscle | KB (vs. U46619-induced contraction) | 0.5 - 1.7 nM |

Experimental Protocols

The characterization of thromboxane receptor modulators like this compound typically involves a combination of receptor binding assays and functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd or Ki) of the test compound for the TP receptor.

Methodology:

-

Membrane Preparation: Platelet-rich plasma is isolated from whole blood by centrifugation. The platelets are then washed and lysed to prepare a membrane fraction that is rich in TP receptors.

-

Binding Reaction: The platelet membranes are incubated with a radiolabeled TP receptor ligand (e.g., [3H]-SQ 29,548) and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Platelet Aggregation Assay

Objective: To measure the functional effect of a TP agonist on platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: PRP is obtained by centrifugation of whole blood collected in an anticoagulant.

-

Aggregation Measurement: The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.

-

Agonist Addition: A baseline light transmission is established, and then the TP agonist (e.g., this compound) is added at various concentrations.

-

Data Recording: The change in light transmission is recorded over time. The maximum aggregation response is determined for each concentration.

-

Data Analysis: A dose-response curve is constructed by plotting the maximum aggregation against the agonist concentration. The EC50 value, the concentration that produces 50% of the maximal response, is then calculated. For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 of the antagonist is determined.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the thromboxane receptor. Its high potency and selectivity make it a suitable probe for studying TP receptor-mediated signaling pathways in various cellular and tissue systems. Further characterization of its specific quantitative properties will enhance its utility in drug discovery and development programs targeting the thromboxane signaling axis.

References

In-Depth Technical Guide: The Biological Target of RS-61756-007

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological target and mechanism of action of the research compound RS-61756-007. It is intended for professionals in the fields of pharmacology, drug discovery, and biomedical research. This document details the molecular interactions, signaling pathways, and experimental methodologies associated with this compound, presenting quantitative data in a clear, tabular format and illustrating key processes with detailed diagrams.

Introduction

This compound is a potent and selective synthetic compound utilized in pharmacological research. Its chemical designation is methyl-9-oxo, 15α-hydroxy, 16-phenoxy, 17,18,19,20-tetranor prosta 4,5,13(E)trienoate, 4,5,6 (R), 8(R).[1] Understanding its precise biological target and downstream effects is crucial for its application as a research tool and for the potential development of related therapeutic agents. This guide synthesizes the available scientific literature to provide an in-depth analysis of this compound's pharmacology.

Primary Biological Target: The Thromboxane A2 Receptor (TP)

The primary biological target of this compound is the Thromboxane A2 (TXA2) receptor , also known as the prostanoid TP receptor.[1][2][3] this compound functions as a potent and selective agonist at this receptor.[1][2][3] The activity profile of this compound is comparable to that of U-46619, a well-characterized TP receptor agonist.[1][3] The agonistic effects of this compound can be competitively antagonized by known TP receptor antagonists such as SQ 29,548, further confirming its specificity for the TP receptor.[1][3]

The TP receptor is a member of the G-protein coupled receptor (GPCR) superfamily and plays a critical role in a variety of physiological and pathophysiological processes, including hemostasis, thrombosis, vasoconstriction, and inflammation.[4]

Signaling Pathway

Activation of the TP receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The TP receptor is primarily coupled to G proteins of the Gq/11 and G12/13 families.

-

Gq/11 Pathway: Upon agonist binding, the activated TP receptor stimulates the Gq/11 alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a range of cellular responses, including platelet aggregation and smooth muscle contraction.

-

G12/13 Pathway: The TP receptor can also couple to G12/13 proteins, which activate the Rho family of small GTPases. The activation of the Rho/Rho-kinase pathway is a key contributor to the sustained contractile responses in smooth muscle cells.

The following diagram illustrates the signaling cascade initiated by this compound binding to the TP receptor.

Quantitative Data

The activity of this compound has been characterized in various in vitro systems. The following tables summarize the available quantitative data on its potency and selectivity.

Table 1: Agonist Potency of this compound at Prostanoid Receptors

| Receptor Subtype | Assay System | Parameter | Value | Reference |

| TP | Various in vitro | Agonist | Highly Potent | [1][3] |

| FP | Various in vitro | Agonist | Lesser extent than TP | [1][3] |

| DP | Various in vitro | No Activity | - | [1][3] |

| EP₁ | Various in vitro | No Activity | - | [1][3] |

| EP₂ | Various in vitro | No Activity | - | [1][3] |

| IP | Various in vitro | No Activity | - | [1][3] |

Note: Specific EC50 or pD2 values from the primary literature were not available in the accessed resources. "Highly Potent" indicates a strong agonistic effect as described in the source material.

Experimental Protocols

Detailed experimental protocols for characterizing the activity of TP receptor agonists like this compound typically involve in vitro functional assays using isolated tissues or cells that endogenously express the TP receptor.

Platelet Aggregation Assay

This assay measures the ability of an agonist to induce the aggregation of platelets, a primary physiological response to TP receptor activation.

Workflow Diagram:

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human or animal donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

-

Aggregation Measurement: An aliquot of PRP is placed in a cuvette in a platelet aggregometer. The baseline light transmittance is recorded.

-

Agonist Addition: A solution of this compound at a known concentration is added to the PRP, and the mixture is stirred.

-

Monitoring: As platelets aggregate, the light transmittance through the sample increases. This change is recorded over time.

-

Data Analysis: The maximum aggregation response is determined for a range of this compound concentrations. A concentration-response curve is then plotted to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.

Isolated Smooth Muscle Contraction Assay

This assay assesses the contractile response of isolated smooth muscle tissues, such as aortic rings, to a TP receptor agonist.

Methodology:

-

Tissue Preparation: A section of smooth muscle tissue (e.g., rat or rabbit aorta) is dissected and cut into rings.

-

Organ Bath Setup: The tissue rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously aerated.

-

Tension Recording: The tissues are connected to an isometric force transducer to record changes in tension.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension until a stable baseline is achieved.

-

Agonist Addition: Cumulative concentrations of this compound are added to the organ bath.

-

Data Analysis: The contractile response (increase in tension) is measured for each concentration. A concentration-response curve is constructed to determine the EC50 and the maximum contractile response (Emax).

Conclusion

This compound is a valuable pharmacological tool for studying the thromboxane A2 receptor. Its high potency and selectivity as a TP receptor agonist make it suitable for investigating the physiological and pathophysiological roles of this receptor in various biological systems. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and other TP receptor ligands. Further research utilizing this compound may contribute to a deeper understanding of TP receptor-mediated signaling and the development of novel therapeutics for cardiovascular and inflammatory diseases.

References

- 1. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the prostanoid receptor profile of enprostil and isomers in smooth muscle and platelets in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

The Signaling Nexus of RS-61756-007: A Technical Guide to Thromboxane A2 Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-61756-007 is a potent and selective synthetic agonist of the Thromboxane A2 (TXA2) receptor, also known as the T-prostanoid (TP) receptor. Its pharmacological profile closely mirrors that of the well-characterized TP agonist U46619. As a specific activator of the TP receptor, this compound serves as a critical tool for investigating the diverse physiological and pathophysiological roles of the thromboxane signaling pathway. This technical guide provides an in-depth exploration of the molecular cascades initiated by this compound upon binding to the TP receptor, offering insights for researchers in pharmacology, cardiovascular biology, and oncology.

Introduction to this compound and the Thromboxane Receptor

This compound is a small molecule designed to selectively bind to and activate the TP receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and smooth muscle contraction. The endogenous ligand for the TP receptor is Thromboxane A2, a highly unstable eicosanoid. The stability of synthetic agonists like this compound makes them invaluable for in vitro and in vivo studies. The actions of this compound can be competitively inhibited by TP receptor antagonists such as SQ 29,548.

The TP receptor exists in two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. While both isoforms are activated by this compound, they can differ in their tissue distribution and downstream signaling efficiencies, leading to nuanced physiological responses.

Core Signaling Pathways Activated by this compound

Upon binding of this compound, the TP receptor undergoes a conformational change, enabling it to couple to and activate several families of heterotrimeric G proteins. The primary signaling cascades initiated are mediated by Gαq/11 and Gα12/13.

Gαq/11-Mediated Pathway: Calcium Mobilization and Protein Kinase C Activation

Activation of the Gαq/11 pathway by the this compound-TP receptor complex leads to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

DAG and the elevated intracellular Ca2+ concentration synergistically activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, leading to cellular responses such as smooth muscle contraction and platelet aggregation.

Gαq/11 Signaling Pathway Activated by this compound.

Gα12/13-Mediated Pathway: RhoA Activation and Cytoskeletal Reorganization

The coupling of the activated TP receptor to Gα12/13 initiates a distinct signaling cascade that converges on the small GTPase, RhoA. This pathway is critical for the regulation of the actin cytoskeleton.

-

Activated Gα12/13 stimulates RhoGEFs (guanine nucleotide exchange factors).

-

RhoGEFs, in turn, activate RhoA by promoting the exchange of GDP for GTP.

-

GTP-bound RhoA activates Rho-associated kinase (ROCK).

-

ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to a net increase in myosin light chain (MLC) phosphorylation. This "calcium sensitization" contributes to smooth muscle contraction.

-

ROCK also influences actin polymerization and cytoskeletal rearrangement, which are essential for changes in cell shape, motility, and platelet aggregation.

Gα12/13 Signaling Pathway Activated by this compound.

Quantitative Data

| Assay Type | Target | Cell/Tissue Type | Parameter | Value for this compound |

| Radioligand Binding | Human TP Receptor | Platelet Membranes | Ki | Data not available |

| Platelet Aggregation | Human Platelets | Platelet-Rich Plasma | EC50 | Data not available |

| Calcium Mobilization | HEK293 cells expressing TPα | Cultured Cells | EC50 | Data not available |

| Smooth Muscle Contraction | Rat Aorta | Isolated Tissue | EC50 | Data not available |

Key Experimental Protocols

The following are representative protocols for assays commonly used to characterize TP receptor agonists like this compound.

Platelet Aggregation Assay

Objective: To measure the ability of this compound to induce platelet aggregation.

Methodology:

-

Blood Collection: Draw whole blood from healthy, consenting human donors into tubes containing 3.2% sodium citrate.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature. The supernatant is the PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using platelet-poor plasma (obtained by centrifuging the remaining blood at 1500-2000 x g for 15 minutes).

-

Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Add a stir bar and place the cuvette in a light transmission aggregometer.

-

Establish a baseline reading.

-

Add varying concentrations of this compound to the PRP.

-

Record the change in light transmission over time as platelets aggregate.

-

-

Data Analysis: Express the results as a percentage of maximal aggregation and calculate the EC50 value.

Workflow for Platelet Aggregation Assay.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to this compound.

Methodology:

-

Cell Culture: Culture a cell line stably expressing the human TP receptor (e.g., HEK293-TPα) in appropriate media.

-

Cell Plating: Seed the cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and Pluronic F-127.

-

Remove the culture medium from the cells and add the dye-loading buffer.

-

Incubate for 1 hour at 37°C.

-

-

Cell Washing: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution with HEPES) to remove extracellular dye.

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Measure the baseline fluorescence.

-

Inject varying concentrations of this compound into the wells.

-

Record the fluorescence intensity over time.

-

-

Data Analysis: Calculate the peak fluorescence response over baseline and determine the EC50 value.

Conclusion

This compound is a valuable pharmacological tool for the elucidation of thromboxane A2 receptor signaling. Its potent and selective agonism allows for the precise activation of the Gαq/11 and Gα12/13 pathways, leading to a cascade of intracellular events that culminate in diverse cellular responses. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at understanding the multifaceted roles of the TP receptor in health and disease. Further characterization of the quantitative pharmacology of this compound will be crucial for its continued application in the field.

No Publicly Available Information on RS-61756-007

Following a comprehensive search of publicly accessible scientific databases and literature, no specific information was found regarding the discovery, synthesis, or biological activity of a compound designated as RS-61756-007 .

This lack of available data prevents the creation of the requested in-depth technical guide, as no experimental protocols, quantitative data, or associated signaling pathways for this specific compound could be retrieved. The designation "this compound" may represent an internal development code for a compound that has not been publicly disclosed or published in the scientific literature.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or proprietary databases that may contain information not available in the public domain. If "this compound" is a placeholder or an alternative designation for a known molecule, providing the canonical chemical name, structure, or biological target may enable a more successful retrieval of the desired information.

Literature Review: RS-61756-007

A comprehensive search of publicly available scientific literature and clinical trial databases for information on "RS-61756-007" has yielded no specific results for a compound with this identifier.

Extensive searches were conducted using the identifiers "this compound" and "RS-61756" across multiple databases. The search results did not contain any references to a specific therapeutic agent, experimental compound, or research program with this designation. The identifier did not appear in published papers, presentations, or clinical trial registries.

This suggests that "this compound" may be one of the following:

-

An internal compound code: Pharmaceutical and biotechnology companies use internal codes to identify compounds during early-stage research and development. These codes are often not disclosed publicly until the compound enters later stages of development, such as clinical trials, or is published in the scientific literature.

-

A misidentified or incorrect code: It is possible that the identifier provided is inaccurate or contains a typographical error.

-

A discontinued or undisclosed project: The compound may have been part of a research program that was discontinued before any public disclosure or was deemed not suitable for further development.

Without any publicly available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to "this compound." The core requirements of the request, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled due to the absence of foundational information in the public domain.

For researchers, scientists, and drug development professionals seeking information on this topic, it is recommended to:

-

Verify the compound identifier for accuracy.

-

Consult internal documentation or databases if this is a proprietary compound within your organization.

-

Monitor scientific literature and conference proceedings for any future disclosures related to this or similar compound identifiers.

RS-61756-007 molecular weight

An In-Depth Technical Guide to RS-61756-007

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and pharmacological profile of this compound, a potent inhibitor of the epithelial sodium channel (ENaC). The information is curated for researchers, scientists, and professionals involved in drug development.

Physicochemical Properties

This compound is a small molecule with the following key physicochemical descriptors.

| Property Name | Value |

| Molecular Formula | C6H8ClN7O |

| Molecular Weight | 229.63 g/mol |

| AlogP | -1.08 |

| Hydrogen Bond Acceptor Count | 6 |

| Hydrogen Bond Donor Count | 5 |

| Rotatable Bond Count | 1 |

| Polar Surface Area | 156.79 Ų |

| Molecular Species | Neutral |

| Aromatic Rings | 1 |

| Heavy Atoms | 15 |

Pharmacological Profile

This compound is characterized as an inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance across epithelial tissues.

Primary Target and Mechanism of Action

The primary molecular target of this compound is the epithelial sodium channel. ENaC is a membrane-bound ion channel expressed in the apical membrane of epithelial cells in various tissues, including the kidneys, lungs, and colon. It plays a crucial role in sodium reabsorption.

The proposed mechanism of action for this compound involves the blockade of this channel, thereby inhibiting the influx of sodium ions. This action has significant implications for conditions where ENaC activity is dysregulated.

Signaling Pathway and Physiological Effects

The inhibition of ENaC by compounds like this compound directly impacts cellular and physiological processes. The following diagram illustrates the logical relationship between ENaC inhibition and its downstream effects.

Methodological & Application

Application Notes and Protocols for RS-61756-007: Information Not Found

We regret to inform you that a comprehensive search for "RS-61756-007" did not yield any specific experimental protocols, quantitative data, or associated signaling pathways. This designation does not appear to correspond to a publicly documented experimental compound or therapeutic agent.

The search results for identifiers containing "-007" were associated with various clinical trials for distinct investigational drugs, where "-007" is part of the trial identification number rather than a compound name. For instance, protocols for "FCX-007" and "SB-007" were identified, but these are unrelated to a compound named "this compound".

Furthermore, a broader search for the root identifier "RS-61756" also failed to retrieve any relevant information about a specific chemical entity or research program.

It is possible that "this compound" is an internal development code that has not been disclosed in public literature, or there may be a typographical error in the provided identifier.

To proceed with your request for detailed Application Notes and Protocols, please verify the compound identifier and provide any alternative names or relevant context that could assist in a more targeted search. Without foundational information on the compound and its biological context, the creation of accurate and detailed experimental protocols and data visualizations is not possible.

Application Notes and Protocols for In Vitro Use of RS-61756-007

Audience: Researchers, scientists, and drug development professionals.

Disclaimer

Extensive searches for "RS-61756-007" have not yielded any specific information regarding its chemical structure, biological target, or mechanism of action. The information required to generate detailed, accurate, and reliable in vitro application notes and protocols for a specific compound is not publicly available. The following content is a generalized template based on common practices for in vitro compound evaluation. This document is for illustrative purposes only and should not be used for actual laboratory work with this compound without verified information about the compound. Researchers should consult the manufacturer's specifications or any available internal documentation for this compound before designing or executing any experiments.

Introduction (Hypothetical)

This compound is a novel small molecule inhibitor with potential therapeutic applications. This document provides standardized protocols for the initial in vitro characterization of this compound, including assessing its cytotoxic effects, determining its potency against a putative target, and outlining a general workflow for investigating its mechanism of action. The provided protocols and data tables are templates and should be adapted based on the specific biological context and experimental goals.

Quantitative Data Summary (Template)

Quantitative data from in vitro experiments should be meticulously recorded and organized. The table below serves as a template for summarizing key potency and efficacy metrics for this compound across various assays.

| Assay Type | Cell Line / Target | Parameter | Value (e.g., µM) | Replicates (n) | Standard Deviation |

| Cell Viability | e.g., HEK293 | IC50 | Data | 3 | Data |

| Target Engagement | e.g., Kinase X | IC50 | Data | 3 | Data |

| Reporter Gene Assay | e.g., NF-κB Luciferase | EC50 | Data | 3 | Data |

| Functional Assay | e.g., Cytokine Release | ED50 | Data | 3 | Data |

Experimental Protocols (Templates)

The following are generalized protocols that can be adapted for the in vitro evaluation of a novel compound like this compound.

Cell Viability Assay

Objective: To determine the cytotoxic or cytostatic effects of this compound on a selected cell line.

Materials:

-

Target cell line (e.g., HeLa, A549, etc.)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

-

Plate reader (Luminometer or Spectrophotometer)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium).

-

Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM to 1 nM.

-

Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., staurosporine).

-

Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the log of the compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

-

Target Engagement Assay (Hypothetical Kinase Inhibition)

Objective: To determine the in vitro potency of this compound against its putative kinase target.

Materials:

-

Recombinant kinase enzyme

-

Kinase-specific substrate peptide

-

ATP

-

Kinase assay buffer

-

This compound stock solution

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well white plates

-

Plate reader (Luminometer)

Protocol:

-

Assay Preparation:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 384-well plate, add the compound dilutions.

-

-

Kinase Reaction:

-

Add the recombinant kinase and substrate peptide to the wells containing the compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to a no-inhibitor control.

-

Plot the normalized data against the log of the compound concentration and calculate the IC50 value using non-linear regression.

-

Visualizations (Templates)

The following diagrams illustrate common experimental workflows and hypothetical signaling pathways that could be relevant for characterizing a novel compound.

Caption: General workflow for the in vitro characterization of a novel compound.

Caption: Hypothetical signaling pathway showing inhibition by this compound.

Application Notes and Protocols: RS-61756-007 in Cell Culture

Note to Researchers: Extensive searches for "RS-61756-007" did not yield specific public data, experimental protocols, or established signaling pathways associated with a compound of this designation. The following application notes and protocols are presented as a generalized framework based on common methodologies for evaluating novel compounds in cell culture. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of this compound.

Introduction

These notes provide a comprehensive guide for the application of the novel compound this compound in various cell culture systems. The protocols outlined below are designed to assess the compound's effects on cell viability, proliferation, and to elucidate its potential mechanism of action through signaling pathway analysis.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table is a template for researchers to populate with their experimental findings.

Table 1: In Vitro Effects of this compound

| Parameter | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HEK293) |

| IC₅₀ (µM) | Insert Value | Insert Value | Insert Value |

| GI₅₀ (µM) | Insert Value | Insert Value | Insert Value |

| Apoptosis (%) at IC₅₀ | Insert Value | Insert Value | Insert Value |

| Cell Cycle Arrest Phase | Insert Value | Insert Value | Insert Value |

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cultured cells.

Materials:

-

Target cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Signaling Pathway Elucidation

Objective: To investigate the effect of this compound on key protein expression and phosphorylation states within a hypothesized signaling pathway.

Materials:

-

Target cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.

Visualizations

Experimental Workflow

Caption: General experimental workflow for evaluating this compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where this compound inhibits a generic kinase cascade, a common mechanism for anti-cancer compounds.

Caption: Hypothetical inhibition of a kinase cascade by this compound.

Application Notes and Protocols for WVE-007 (INHBE GalNAc-siRNA) In Vivo Studies

Introduction

WVE-007 is an investigational GalNAc-conjugated small interfering RNA (siRNA) designed to silence the expression of inhibin beta E (INHBE) mRNA.[1][2] This therapeutic approach is being explored for the treatment of obesity. The underlying principle is based on human genetic data suggesting that individuals with naturally lower levels of INHBE exhibit less visceral fat, reduced fasting glucose and triglycerides, and a decreased risk of type 2 diabetes and cardiovascular disease.[2][3] By silencing INHBE, WVE-007 aims to decrease the levels of Activin E, leading to a reduction in fat mass, particularly visceral fat, while preserving lean muscle mass.[2][3]

Preclinical in vivo studies have been conducted to evaluate the efficacy and mechanism of action of WVE-007, primarily in diet-induced obesity (DIO) mouse models. These studies have demonstrated promising results, including weight loss, improved metabolic parameters, and favorable effects on adipose tissue composition.[1][2][3]

Mechanism of Action

WVE-007 is a GalNAc-siRNA therapeutic that targets INHBE mRNA in the liver. The GalNAc ligand facilitates the targeted delivery of the siRNA to hepatocytes. Once inside the cell, the siRNA engages the RNA interference (RNAi) pathway to specifically degrade INHBE mRNA, thereby reducing the synthesis of the Activin E protein. The reduction in Activin E is hypothesized to increase lipolysis, leading to a decrease in adipocyte size, a reduction in pro-inflammatory macrophages in adipose tissue, and diminished fibrosis, ultimately contributing to weight loss and improved metabolic health.[2][3]

Signaling Pathway

References

- 1. ir.wavelifesciences.com [ir.wavelifesciences.com]

- 2. Wave Life Sciences to Present Preclinical Data Supporting [globenewswire.com]

- 3. Correcting and Replacing Wave Life Sciences Announced Positive Target Engagement Data from INLIGHT Clinical Trial of WVE-007 for Obesity During Annual Research Day | INN [investingnews.com]

Application Notes and Protocols for RS-61756-007

Data Not Available: Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated "RS-61756-007." The search did not yield any data regarding its dosage, administration, mechanism of action, or any associated experimental protocols.

The search results did identify several other investigational compounds with "-007" in their development codes, such as SB-007, FCX-007, and others. However, these are distinct entities and bear no discernible relationship to "this compound."

Due to the absence of any available information, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams for this compound.

It is recommended to verify the compound identifier and consult internal documentation or proprietary databases for information on this specific molecule. Should "this compound" be an internal or pre-clinical designation, the relevant data would likely be held by the originating research institution or pharmaceutical company.

Application Notes and Protocols for RS-61756-007 in Uric Acid Reduction Research

To the Attention of Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide detailed application notes and protocols for the research compound RS-61756-007 in the context of uric acid reduction. However, a comprehensive search of publicly available scientific literature, patent databases, and clinical trial registries has revealed a significant lack of detailed information regarding this specific compound.

Initial searches indicate that this compound was investigated for its potential to reduce serum uric acid and/or increase the renal clearance of uric acid, as evidenced by mentions in patent documents from the early 1990s.[1][2] Unfortunately, these documents do not provide specific quantitative data from preclinical or clinical studies, detailed experimental protocols, or in-depth information about its mechanism of action.

Consequently, it is not possible to provide the requested detailed application notes, protocols, and data visualizations for this compound at this time. The core requirements of summarizing quantitative data into structured tables, providing detailed methodologies for key experiments, and creating diagrams for signaling pathways and experimental workflows cannot be fulfilled due to the absence of the necessary source information.

For researchers interested in the broader field of hyperuricemia and uric acid reduction, the following sections provide a general overview of the common mechanisms of action for urate-lowering drugs and a generalized experimental workflow for screening potential therapeutic compounds. This information is based on established knowledge in the field and is not specific to this compound.

General Mechanisms of Uric Acid Reduction

The primary strategies for lowering serum uric acid levels involve either inhibiting the production of uric acid or increasing its excretion.

1. Inhibition of Uric Acid Synthesis:

The final two steps in the metabolic pathway of purine degradation, the conversion of hypoxanthine to xanthine and then to uric acid, are catalyzed by the enzyme xanthine oxidase.[3] Drugs that inhibit this enzyme, such as allopurinol and febuxostat, effectively reduce the production of uric acid.[4]

2. Enhancement of Uric Acid Excretion (Uricosurics):

The majority of filtered urate is reabsorbed in the proximal tubules of the kidneys.[3] This process is mediated by various transporters, most notably URAT1 (urate transporter 1) and GLUT9 (glucose transporter 9).[4][5] Uricosuric agents like probenecid and lesinurad act by inhibiting these transporters, thereby increasing the excretion of uric acid in the urine.[5][6][7]

Below is a generalized diagram illustrating these key pathways in uric acid metabolism and the sites of action for different classes of urate-lowering therapies.

Generalized Experimental Workflow for Screening Uric Acid Lowering Compounds

For researchers investigating novel compounds for uric acid reduction, a typical preclinical experimental workflow would involve a series of in vitro and in vivo studies to determine the compound's mechanism of action, efficacy, and safety profile.

The following diagram outlines a logical progression for such research.

We recommend that researchers interested in this compound attempt to contact the original patent holders or their successor organizations to inquire about any unpublished data or internal reports that may exist for this compound.

Should further information on this compound become publicly available, this document will be updated accordingly to provide the detailed application notes and protocols as originally requested.

References

- 1. US5021448A - Method of reducing serum uric acid and/or increasing renal uric acid clearance with thromboxane synthetase inhibitor inhibitor and/or thromboxane receptor antagonist - Google Patents [patents.google.com]

- 2. EP0449764A2 - A method of reducing serum uric acid and/or increasing renal uric acid clearance with thromboxane synthetase inhibitor and/or thromboxane receptor antagonist - Google Patents [patents.google.com]

- 3. Physiology of Hyperuricemia and Urate-Lowering Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism and use strategy of uric acid-lowering drugs on coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperuricemia Treatment & Management: Medical Care, Consultations, Diet [emedicine.medscape.com]

Application Notes and Protocols: RS-61756-007 in Inflammation Models

Initial Search Results Summary

Following a comprehensive search for "RS-61756-007" in the context of inflammation models, no direct references, published studies, or publicly available data corresponding to this specific designation were identified. The search yielded general information on inflammatory models and the mechanisms of other compounds, but no specific data or experimental protocols for a substance designated this compound.

This suggests that "this compound" may be an internal compound code, a very recent discovery not yet in the public domain, or potentially an incorrect identifier. Without specific information on the compound's nature, target, or mechanism of action, it is not feasible to provide detailed and accurate application notes and protocols as requested.

To proceed, clarification on the compound's identity is necessary. If "this compound" is an alternative name for a known agent or if a different identifier is available, a detailed and targeted search can be re-initiated.

Proposed Path Forward

Upon receiving a verifiable compound name or relevant literature, the following structured approach will be taken to generate the requested Application Notes and Protocols:

-

Target and Mechanism of Action Analysis: A thorough literature review will be conducted to understand the molecular target and the signaling pathways modulated by the compound in the context of inflammation.

-

In Vitro Inflammation Model Review: Identification of relevant cell-based assays used to characterize the compound's anti-inflammatory properties. This may include, but is not limited to:

-

Lipopolysaccharide (LPS)-stimulated macrophage assays (e.g., RAW 264.7, primary bone marrow-derived macrophages).

-

Cytokine release assays (e.g., TNF-α, IL-6, IL-1β).

-

NF-κB activation assays.

-

COX-2 expression and prostaglandin E2 (PGE2) production assays.

-

-

In Vivo Inflammation Model Review: Identification of appropriate animal models to assess the compound's efficacy. Common models include:

-

Carrageenan-induced paw edema.

-

Collagen-induced arthritis (CIA).

-

LPS-induced systemic inflammation.

-

Dextran sulfate sodium (DSS)-induced colitis.

-

-

Data Compilation and Protocol Development: All available quantitative data will be summarized in tabular format for clear comparison. Detailed, step-by-step experimental protocols for key in vitro and in vivo models will be drafted.

-

Visualization of Pathways and Workflows: Graphviz (DOT language) will be used to create diagrams illustrating the compound's signaling pathway, experimental workflows, and logical relationships based on the gathered information.

We await further information to proceed with generating the requested detailed scientific content.

Application Notes and Protocols: RS-61756-007

Introduction

This document aims to provide detailed application notes and protocols for the compound designated as RS-61756-007 for researchers, scientists, and drug development professionals. However, extensive searches of chemical and biological databases have not yielded any publicly available information for a compound with the identifier "this compound". This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed compound identifier.

Without specific information on the chemical structure, biological target, or mechanism of action of this compound, it is not possible to provide validated and specific data regarding its solubility, preparation, and experimental protocols.

Therefore, this document will provide a general framework and example protocols for a hypothetical compound that is a selective 5-HT3 receptor antagonist, a class of compounds sometimes associated with the "RS" prefix in historical pharmaceutical development. The user is strongly advised to verify the actual identity and properties of this compound before applying any of the information provided below.

Hypothetical Compound Profile: A Selective 5-HT3 Receptor Antagonist

For the purpose of illustrating the requested format, we will proceed with the assumption that this compound is a selective antagonist of the 5-HT3 receptor. 5-HT3 receptor antagonists are a class of drugs used to prevent and treat nausea and vomiting, particularly that induced by chemotherapy and radiotherapy.[1][2][3] They act by blocking the action of serotonin (5-HT) at the 5-HT3 receptor, which is a ligand-gated ion channel.[3]

Solubility

The solubility of a compound is a critical parameter for its formulation and use in in vitro and in vivo experiments. For novel 5-HT3 receptor antagonists, solubility is typically determined in a range of solvents relevant to biological and pharmaceutical applications.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| DMSO | > 50 | > 125 | Generally soluble for stock solutions. |

| Ethanol | 10 - 20 | 25 - 50 | Moderately soluble. |

| Water (pH 7.4) | < 0.1 | < 0.25 | Poorly soluble in aqueous solutions at neutral pH. |

| 0.1 N HCl | 5 - 10 | 12.5 - 25 | Increased solubility in acidic conditions due to the basic nature of many antagonists.[3] |

| PEG400 | > 30 | > 75 | Soluble in polyethylene glycol for in vivo formulations. |

Note: This data is illustrative and should be experimentally determined for the actual compound.

Preparation of Stock Solutions

Accurate preparation of stock solutions is crucial for experimental reproducibility.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Weighing: Accurately weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , weigh 4 mg.

-

Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound in a sterile microcentrifuge tube.

-

Solubilization: Vortex the solution thoroughly. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.[4]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[4]

Experimental Protocols

The following are example protocols that would be relevant for characterizing a novel 5-HT3 receptor antagonist.

In Vitro Receptor Binding Assay

This protocol determines the affinity of the compound for the 5-HT3 receptor.

Workflow: Receptor Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT3A receptor.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]granisetron), and varying concentrations of this compound in a suitable assay buffer.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway Analysis

5-HT3 receptors are ligand-gated ion channels that, upon activation, lead to the influx of cations and depolarization of the cell membrane. Antagonists block this effect.

Signaling Pathway: 5-HT3 Receptor

Caption: Simplified signaling pathway of the 5-HT3 receptor.

Synthesis

The synthesis of novel 5-HT3 receptor antagonists often involves multi-step organic chemistry procedures. A common approach involves the synthesis of a core heterocyclic scaffold followed by the addition of side chains that are important for receptor binding.[5][6] For example, many potent antagonists feature an arylpiperazine moiety.[6]

General Synthetic Scheme for a Hypothetical 5-HT3 Antagonist

Caption: A generalized, high-level synthetic workflow.

Disclaimer: The information provided in these application notes and protocols is for illustrative purposes only, based on the general properties of a hypothetical 5-HT3 receptor antagonist. The user must independently verify the identity, purity, solubility, and biological activity of the compound designated as this compound before conducting any experiments. The author and publisher of this document are not responsible for any errors or omissions, or for any consequences arising from the application of the information contained herein.

References

- 1. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]